2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are known for their DNA intercalation activities and have been evaluated as potential anticancer agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized using a solvent-free and expeditious method .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its normal function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This disruption can interfere with the DNA’s ability to replicate and transcribe, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways related toDNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The compound’s intercalation of DNA can lead to cell cycle arrest and apoptosis . This makes it a potential anticancer agent, as it can selectively induce death in cancer cells. In fact, similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have shown promising anti-proliferative evaluations against HepG2, HCT-116, and MCF-7 cells .
properties
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-12-9-13(2)19(14(3)10-12)23-18(27)11-28-21-20-25-24-15(4)26(20)17-8-6-5-7-16(17)22-21/h5-10H,11H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKVAXUTPCZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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